Cas no 15537-71-0 ((2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid)
15537-71-0 structure
Product Name:(2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid
N.o CAS:15537-71-0
MF:C7H13NO3S
MW:191.2480
MDL:MFCD00078887
CID:140870
PubChem ID:329747269
Update Time:2024-11-01
(2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid Propriedades químicas e físicas
Nomes e Identificadores
-
- D-Valine,N-acetyl-3-mercapto-
- N-ACETYL-3-MERCAPTO-D-VALINE
- N-Acetyl-D-penicillamine
- (S)-2-Acetamido-3-hydroxypropanoic acid
- AC1L22WG
- CTK0H2038
- HMDB02931
- L-Serine, N-acetyl-
- N-acetyl-3,3-dimethyl-D-cysteine
- N-acetyl-DL-serine
- N-Acetyl-DL-tryptophane 4-nitrophenyl ester
- N-Acetyl-D-penicillamin
- N-Acetyl-L-serin
- N-Acetyl-L-serine
- N-acetylpenicillamine
- N-acetylpenicyllamine
- N-Acetyl-S
- N-Acetyl-tryptophan-(4-nitro-phenyl)-ester
- N-Acetyl-tryptophan-p-nitrophenylester
- Serine, N-acetyl-
- NAP
- NAPA
- D-Valine, N-acetyl-3-mercapto-
- N-acetyl-3-sulfanyl-D-valine
- N-Acetyl-2-amino-3-mercapto-3-methylbutansaeure
- N-Acetyl-3-mercaptovaline
- (s)-2-acetamido-3-mercapto-3-methylbutanoic acid
- WO11M5K6OR
- (2S)-2-acetamido-3-methyl-3-sulfanylbutanoic acid
- N-Acetyl-3-mercapto-DL-valine
- Valine, N-acetyl-3-mercapto-, DL-
- N-Acetyl-3-dimethyl-DL-cysteine
- (2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid
- EINECS 239-585-4
- AKOS015894387
- N-Acetylpenicillamine, D-
- UNII-WO11M5K6OR
- Epitope ID:140792
- J-009191
- SCHEMBL4468919
- for HPLC derivatization, inverted exclamation markY99%(T)
- HY-W012498
- N-Acetyl-D-penicillamine, for HPLC derivatization, >=99.0% (T)
- AS-60162
- D-N-acetylpenicillamine
- 15537-71-0
- DB-255593
- Q27130879
- DTXSID701030813
- CHEBI:61198
- N-Acetyl-3-mercapto-D-valin
- N-ACETYLPENICILLAMINE [MI]
- N-ACETYLPENICILLAMINE D-FORM [MI]
- Valine, N-acetyl-3-mercapto-, D-
- D-Valine, N-acetyl-3-mercapto-; N-Acetyl-D-Penicillamine; Valine, N-acetyl-3-mercapto-, D- (8CI); N-Acetyl-3-mercaptovaline; N-Acetyl-D-penicillamine; N-Acetylpenicillamine
- CS-W013214
- EN300-59095
- Valine, N-acetyl-3-mercapto-
- MFCD00078887
- N-ACETYLPENICILLAMINE D-FORM
-
- MDL: MFCD00078887
- Inchi: 1S/C7H13NO3S/c1-4(9)8-5(6(10)11)7(2,3)12/h5,12H,1-3H3,(H,8,9)(H,10,11)/t5-/m0/s1
- Chave InChI: MNNBCKASUFBXCO-YFKPBYRVSA-N
- SMILES: S([H])C(C([H])([H])[H])(C([H])([H])[H])[C@]([H])(C(=O)O[H])N([H])C(C([H])([H])[H])=O
- BRN: 2327356
Propriedades Computadas
- Massa Exacta: 191.06169
- Massa monoisotópica: 191.061614
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 3
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Átomos Pesados: 12
- Contagem de Ligações Rotativas: 3
- Complexidade: 203
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 1
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 67.4
- XLogP3: 0.1
Propriedades Experimentais
- Cor/Forma: No data available
- Densidade: 1.2±0.1 g/cm3
- Ponto de Fusão: 185-190 °C (dec.)
- Ponto de ebulição: 392.7±37.0 °C at 760 mmHg
- Ponto de Flash: 191.3±26.5 °C
- Índice de Refracção: 1.508
- PSA: 66.4
- LogP: 0.67500
- Merck: 13,100
- Actividade Óptica: [α]20/D +10±2°, c = 1% in ethanol
- Sensibilidade: 对空气敏感
(2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid Informações de segurança
-
Símbolo:
- Palavra de Sinal:Warning
- Declaração de perigo: H315-H319-H335
- Declaração de Advertência: P261-P305+P351+P338
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Código da categoria de perigo: 36/37/38
- Instrução de Segurança: 26-36
- CÓDIGOS DA MARCA F FLUKA:10-23
-
Identificação dos materiais perigosos:
- Frases de Risco:36/37/38
- Condição de armazenamento:充氩保存
(2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N140020-5g |
(2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid |
15537-71-0 | 98% | 5g |
¥544.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N140020-1g |
(2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid |
15537-71-0 | 98% | 1g |
¥131.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N131761-5g |
(2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid |
15537-71-0 | HPLC, ≥99.0% (T) | 5g |
¥1618.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N131761-1g |
(2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid |
15537-71-0 | HPLC, ≥99.0% (T) | 1g |
¥463.90 | 2023-09-01 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 01423-1G |
N-Acetyl-D-penicillamine |
15537-71-0 | ≥99.0% | 1G |
¥551.01 | 2022-02-23 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 01423-5G |
N-Acetyl-D-penicillamine |
15537-71-0 | ≥99.0% | 5G |
¥1791.33 | 2022-02-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006123-1g |
(2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid |
15537-71-0 | 98% | 1g |
¥108 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R006123-5g |
(2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid |
15537-71-0 | 98% | 5g |
¥529 | 2024-05-25 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N832701-5g |
N-Acetyl-D-penicillamine |
15537-71-0 | 98% | 5g |
991.00 | 2021-05-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N46720-1g |
(S)-2-Acetamido-3-mercapto-3-methylbutanoic acid |
15537-71-0 | 1g |
¥268.0 | 2021-09-08 |
(2S)-2-acetamido-3-methyl-3-sulfanyl-butanoic acid Literatura Relacionada
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Yun Qian,Manjyot Kaur Chug,Hamed Massoumi,Elizabeth J. Brisbois Mater. Adv. 2022 3 6270
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Manjyot Kaur Chug,Emilio Bachtiar,Nicholas Narwold,Ken Gall,Elizabeth J. Brisbois Biomater. Sci. 2021 9 3100
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Lingcan Kong,Xuefeng Chu,Chuanxi Wang,Hong Zhou,Yukang Wu,Wenwei Liu Nanoscale 2018 10 1631
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Courtney Sparacino-Watkins,John F. Stolz,Partha Basu Chem. Soc. Rev. 2014 43 676
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Miriam Simon,Patrick Krause,Leonardo Chiappisi,Laurence Noirez,Michael Gradzielski Chem. Sci. 2019 10 385
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